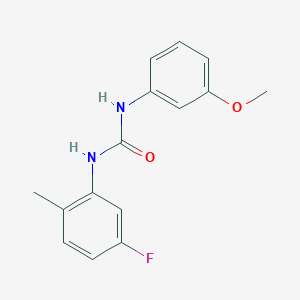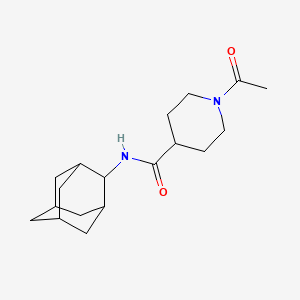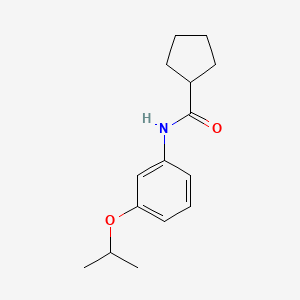![molecular formula C14H20N2O4S B5427177 N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5427177.png)
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CPG-1425, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the extracellular levels of glycine, which acts as a co-agonist of NMDA receptors. This, in turn, leads to the modulation of NMDA receptor activity and the regulation of glutamate neurotransmission. The modulation of NMDA receptor activity is believed to be responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to enhance the levels of glycine in the brain, which is a co-agonist of NMDA receptors. This, in turn, leads to the modulation of NMDA receptor activity and the regulation of glutamate neurotransmission. The modulation of NMDA receptor activity is believed to be responsible for the therapeutic effects of this compound in various neurological disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is its specificity for GlyT1. This makes it an ideal tool for studying the role of GlyT1 in various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which is necessary before considering its use in humans.
Direcciones Futuras
There are several future directions for the research on N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the investigation of the long-term safety and efficacy of this compound in animal models and humans. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as epilepsy and neuropathic pain should be explored. Finally, the development of more selective and potent GlyT1 inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents for various neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves the reaction between N-cyclopropyl-N-methylglycine and 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The product obtained is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. It has been shown to enhance the levels of glycine in the brain, which is a co-agonist of N-methyl-D-aspartate (NMDA) receptors. This, in turn, leads to the modulation of NMDA receptor activity and the regulation of glutamate neurotransmission. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-12-6-8-13(9-7-12)21(18,19)16(2)10-14(17)15-11-4-5-11/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYBEBRTKIWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427097.png)

![3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5427111.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)-3-(2-furyl)acrylamide](/img/structure/B5427112.png)


![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5427128.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5427140.png)

![[4-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5427162.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinol](/img/structure/B5427188.png)
